molecular formula C18H36O4.H3N<br>C18H39NO4 B12789361 Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt CAS No. 84753-04-8

Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt

Cat. No.: B12789361
CAS No.: 84753-04-8
M. Wt: 333.5 g/mol
InChI Key: VYYNBCZACIOXPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt typically involves the hydroxylation of stearic acid. This can be achieved through the following steps:

    Hydroxylation: Stearic acid is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like hydrogen peroxide (H₂O₂).

    Neutralization: The resulting 9,10-dihydroxystearic acid is then neutralized with ammonium hydroxide (NH₄OH) to form the monoammonium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient hydroxylation and neutralization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 9,10-diketostearic acid, 9,10-dicarboxystearic acid

    Reduction: 9,10-dihydroxyoctadecane, 9,10-dihydroxyalkanes

    Substitution: 9,10-dichlorostearic acid, 9,10-dibromostearic acid

Scientific Research Applications

Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in lipid metabolism and as a model compound for understanding fatty acid interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Utilized in the production of biodegradable surfactants and lubricants.

Mechanism of Action

The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt involves its interaction with lipid membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting membrane fluidity and enzyme activity. The compound may also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, 9,10-dihydroxy-, methyl ester
  • 9,10-Dihydroxystearic acid
  • 9,10-Diketostearic acid

Uniqueness

Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt is unique due to its ammonium salt form, which enhances its solubility in water compared to its ester or free acid counterparts. This property makes it particularly useful in aqueous applications and formulations.

Properties

CAS No.

84753-04-8

Molecular Formula

C18H36O4.H3N
C18H39NO4

Molecular Weight

333.5 g/mol

IUPAC Name

azanium;9,10-dihydroxyoctadecanoate

InChI

InChI=1S/C18H36O4.H3N/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);1H3

InChI Key

VYYNBCZACIOXPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[NH4+]

Related CAS

120-87-6 (Parent)

Origin of Product

United States

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